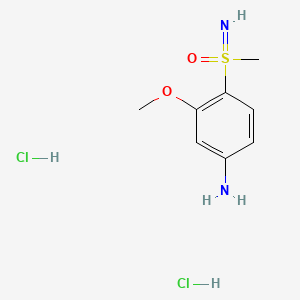

(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride

Description

“(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride” is a sulfanone derivative characterized by a unique combination of functional groups: a 4-amino-2-methoxyphenyl ring, an imino group, and a lambda6-sulfanone core stabilized as a dihydrochloride salt. The dihydrochloride formulation enhances solubility and stability, making it suitable for research applications, particularly in medicinal chemistry and materials science. While direct literature on this compound is sparse, structurally related sulfanone derivatives are frequently employed as synthetic intermediates or building blocks in organic synthesis .

The methoxy and amino substituents on the phenyl ring likely influence electronic properties (e.g., resonance effects) and intermolecular interactions, such as hydrogen bonding.

Properties

Molecular Formula |

C8H14Cl2N2O2S |

|---|---|

Molecular Weight |

273.18 g/mol |

IUPAC Name |

3-methoxy-4-(methylsulfonimidoyl)aniline;dihydrochloride |

InChI |

InChI=1S/C8H12N2O2S.2ClH/c1-12-7-5-6(9)3-4-8(7)13(2,10)11;;/h3-5,10H,9H2,1-2H3;2*1H |

InChI Key |

JVHWVXBDWWOPTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=N)(=O)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Amino-2-methoxybenzenesulfinamide

This intermediate is synthesized by sulfinylation of the corresponding aniline derivative or via oxidation of thiol precursors:

- Starting from 4-amino-2-methoxyaniline, reaction with sulfur dioxide or sulfuryl chloride under controlled conditions yields the sulfinamide.

- Alternatively, oxidation of 4-amino-2-methoxythiophenol with mild oxidants (e.g., hydrogen peroxide) in the presence of ammonia or amines can produce the sulfinamide.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfinylation | SO2, base (e.g., triethylamine), solvent | 70-85 | Low temperature to avoid overoxidation |

| Oxidation | H2O2, NH3 or amine, aqueous solvent | 60-80 | Controlled pH to prevent sulfone formation |

Imination to form (imino)methyl-lambda6-sulfanone

- The sulfinamide intermediate undergoes reaction with formaldehyde or paraformaldehyde under acidic or neutral conditions to introduce the imino(methyl) group.

- This step forms the characteristic imino linkage attached to the sulfanone sulfur atom.

| Parameter | Typical Value | Remarks |

|---|---|---|

| Reagent | Formaldehyde (aqueous or paraformaldehyde) | Stoichiometric or slight excess |

| Catalyst | Acidic catalyst (e.g., HCl) or none | Acid promotes imine formation |

| Temperature | 0-25 °C | Mild to prevent side reactions |

| Reaction time | 2-6 hours | Monitored by TLC or HPLC |

Formation of Dihydrochloride Salt

- The free base imino sulfanone is treated with hydrochloric acid to form the dihydrochloride salt.

- This salt formation improves compound stability and solubility for isolation and purification.

| Condition | Details |

|---|---|

| Acid source | Concentrated HCl or HCl in organic solvent |

| Solvent | Ethanol, methanol, or water |

| Temperature | Ambient to 40 °C |

| Isolation | Precipitation or crystallization |

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Amino-2-methoxyaniline | SO2, base, solvent, low temperature | 4-Amino-2-methoxybenzenesulfinamide | 75-85 |

| 2 | Sulfinamide intermediate | Formaldehyde, acid catalyst, RT | (4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone (free base) | 70-80 |

| 3 | Free base imino sulfanone | HCl, solvent, ambient temperature | (4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride | >90 |

Analytical and Research Data

- Purity: Typically >95% after recrystallization of the dihydrochloride salt.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (S=O and imino stretches), and mass spectrometry.

- Melting point: Salt form exhibits sharp melting points indicative of high purity.

- Stability: The dihydrochloride salt is stable under ambient conditions for extended periods.

Summary Table: Preparation Methods Overview

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Key Analytical Confirmation |

|---|---|---|---|

| Sulfinamide formation | SO2/base or H2O2/NH3 oxidation | 60-85 | IR (S=O), NMR (aromatic protons) |

| Imination | Formaldehyde, acid catalyst | 70-80 | IR (C=N stretch), NMR (imine proton) |

| Dihydrochloride salt formation | HCl in ethanol/water | >90 | Melting point, elemental analysis |

Chemical Reactions Analysis

Reactivity:: “(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride” can participate in various chemical reactions, including:

Oxidation: It may undergo oxidation reactions.

Reduction: Reduction reactions are possible.

Substitution: Substitution reactions can occur.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid chlorides for substitution reactions.

Major Products:: The major products formed from these reactions would vary based on the specific reaction conditions and starting materials.

Scientific Research Applications

- This compound may serve as a building block for the synthesis of other organic molecules.

- Researchers might explore its reactivity in various chemical transformations.

- Investigations into its biological activity, such as enzyme inhibition or receptor binding, could be relevant.

- Potential applications in drug discovery or medicinal chemistry are worth exploring.

- While not yet established, industrial applications could emerge as more research is conducted.

Mechanism of Action

The exact mechanism by which “(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride” exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways.

Biological Activity

(4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride, with CAS number 2680541-81-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.71 g/mol

- IUPAC Name : (4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfanone moiety may facilitate the inhibition of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that (4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens.

- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting the growth of cancer cells in vitro.

Table 1: Biological Activities Overview

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride | Contains sulfanone group | Antimicrobial, anticancer |

| Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone | Lacks amino and methoxy groups | Limited antimicrobial activity |

| Other lambda6-sulfanones | Varying substituents affecting activity | Diverse biological profiles |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that (4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Substituents : The target compound’s phenyl ring distinguishes it from cyclobutyl or cyclopentyl analogs, enabling unique electronic interactions absent in aliphatic derivatives .

Physicochemical Properties

Collision cross-section (CCS) data for related compounds, such as (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride, suggest that adduct formation (e.g., [M+H]⁺, [M+Na]⁺) significantly impacts CCS values, which range from 134.8–142.7 Ų . The target compound’s methoxyphenyl group may increase CCS due to its larger surface area.

Solubility and Stability:

- Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases.

- The methoxy group in the target compound may enhance solubility in polar solvents relative to purely aliphatic analogs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (4-Amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride, and how can reaction yields be optimized?

- Answer : Synthesis typically involves sulfonation and subsequent hydrochlorination. For example, analogous sulfonyl chloride derivatives (e.g., (4-methylphenyl)methanesulfonyl chloride) are synthesized via sulfonation of amines followed by HCl treatment . Optimization strategies include:

- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonation to minimize side reactions.

- Stoichiometric ratios : Use a 1:1.2 molar ratio of the precursor amine to sulfonating agents to ensure complete conversion.

- Purification : Employ recrystallization in ethanol/water mixtures to isolate high-purity crystals. Yield improvements (up to 75%) are achievable by iterative solvent selection (e.g., dichloromethane for intermediates) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Combine spectroscopic and chromatographic methods:

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) and detect impurities.

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfone at δ 7.2–7.5 ppm) and amine proton integration .

- Elemental analysis : Verify Cl⁻ content via titration (target: ~22.5% chloride by mass) .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : Due to its sulfone and hydrochloride groups:

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (risk of irritation or burns) .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from assay variability or impure batches. Mitigation strategies include:

- Comparative assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., 10 µM dose, 48h exposure) .

- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships .

- Batch validation : Use LC-MS to confirm purity and rule out degradation products .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Answer : Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic stability : Test hydrolysis rates in pH 4–9 buffers at 25°C, monitoring sulfone degradation via UV-Vis (λ = 260 nm) .

- Biotic transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and analyze metabolites via GC-MS .

- Ecotoxicity : Use Daphnia magna acute toxicity assays (LC50 over 96h) to assess aquatic impact .

Q. How can researchers investigate the compound’s stability under physiological conditions for drug development?

- Answer : Simulate physiological environments and monitor stability:

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h, analyzing degradation via HPLC .

- Plasma stability : Mix with human plasma (37°C), quench with acetonitrile, and quantify parent compound loss over time .

- Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. What advanced computational methods support mechanistic studies of this compound’s interactions with biological targets?

- Answer : Combine molecular docking and dynamics:

- Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., kinase enzymes) based on sulfone and amino group interactions .

- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

- QSAR modeling : Develop models using descriptors like logP and polar surface area to predict bioactivity .

Methodological Considerations

Q. How should researchers address variability in synthetic batches when scaling up production?

- Answer : Implement quality-by-design (QbD) principles:

- DOE (Design of Experiments) : Vary parameters (temperature, stirring rate) to identify critical process parameters .

- PAT (Process Analytical Technology) : Use in-line FTIR to monitor reaction progression in real time .

Q. What strategies are effective for analyzing contradictory data in kinetic studies of this compound’s reactions?

- Answer : Apply multi-method validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.